molecular formula C21H20N6O4 B2974896 N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 847385-61-9

N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2974896
CAS No.: 847385-61-9
M. Wt: 420.429
InChI Key: HTPNMLDHJCFPCD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused triazolo[4,5-d]pyrimidin-7-one core. The structure comprises:

  • A 1,2,3-triazolo[4,5-d]pyrimidine scaffold substituted at position 3 with a 3-methoxyphenyl group.
  • An acetamide linker at position 6 of the pyrimidine ring, connected to a 2-ethoxyphenyl moiety.
  • Two methoxy groups (at the 3-position of the phenyl ring and the 2-position of the acetamide’s aryl group), which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-3-31-17-10-5-4-9-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)14-7-6-8-15(11-14)30-2/h4-11,13H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPNMLDHJCFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and antiviral activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of triazolopyrimidine derivatives. Its chemical structure can be summarized as follows:

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.50 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds containing triazolopyrimidine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies showed that this compound inhibited the proliferation of human cancer cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.011 to 0.015 μM .
  • Mechanism of Action : The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase pathways .

Antiviral Activity

The antiviral properties of similar heterocyclic compounds have been reported extensively:

  • Inhibition Studies : Compounds with structural similarities to this compound have shown promising results against viruses such as HSV-1 and HCV. For example, certain derivatives exhibited CC50 values around 17 μg/100 μl and IC50 values between 4.5 and 6.0 μg/100 μl against HSV-1 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Triazole RingEssential for anticancer activity
Methoxy SubstituentsEnhance solubility and bioavailability
Acetamide GroupContributes to overall stability

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated a series of triazolopyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that modifications to the methoxy groups significantly influenced their potency against A549 cells .
  • Antiviral Efficacy Assessment : Another research effort focused on assessing the antiviral efficacy of similar compounds against different viral strains. The findings revealed that specific modifications led to enhanced activity against HCV and HSV .

Comparison with Similar Compounds

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide (CAS: 946306-55-4)

  • Molecular Formula : C₁₆H₁₈N₆O₂
  • Molecular Weight : 326.35 g/mol
  • Key Differences :
    • Replaces the 3-methoxyphenyl group with a methyl substituent at position 3 of the triazolo-pyrimidine.
    • The acetamide is linked to a 2,4,6-trimethylphenyl group instead of 2-ethoxyphenyl.

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide (CAS: 863452-86-2)

  • Molecular Formula : C₂₁H₂₀N₆O₂S
  • Molecular Weight : 420.5 g/mol
  • Key Differences :
    • Substitutes the 3-methoxyphenyl group with a benzyl moiety.
    • Replaces the oxygen atom in the acetamide linker with a thioether (-S-) group.
  • Implications : The thioether linkage may enhance lipophilicity, while the benzyl group could sterically hinder receptor binding compared to the smaller methoxyphenyl substituent .

Analogues with Alternative Heterocyclic Cores

N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS: 1105223-93-5)

  • Molecular Formula : C₂₃H₂₁N₃O₂S
  • Molecular Weight : 403.5 g/mol
  • Key Differences: Replaces the triazolo-pyrimidine core with a thieno[3,2-d]pyrimidine scaffold. The acetamide is attached to a 2-ethyl-6-methylphenyl group.
  • Implications: The sulfur-containing thienopyrimidine core may confer distinct electronic properties and bioavailability compared to nitrogen-rich triazolo systems .

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1)

  • Molecular Formula: Not explicitly stated, but inferred as C₁₆H₁₂F₃N₃O₂S.
  • Key Differences :
    • Uses a benzothiazole core instead of triazolo-pyrimidine.
    • Incorporates a trifluoromethyl group at position 6 of the benzothiazole.
  • Implications : The benzothiazole moiety and fluorine substituents may enhance metabolic stability and target affinity in pesticidal applications .

Comparative Analysis Table

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference
Target Compound Triazolo[4,5-d]pyrimidin-7-one R₁ = 3-methoxyphenyl; R₂ = 2-ethoxyphenyl ~420 (estimated) Dual methoxy groups, acetamide linker -
2-{3-methyl-7-oxo-triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide Triazolo[4,5-d]pyrimidin-7-one R₁ = methyl; R₂ = 2,4,6-trimethylphenyl 326.35 Methyl substituents, no methoxy groups
2-((3-benzyl-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Triazolo[4,5-d]pyrimidin-7-one R₁ = benzyl; R₂ = 2-ethoxyphenyl 420.5 Thioether linker, benzyl substituent
N-(2-ethyl-6-methylphenyl)-2-{4-oxo-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one R₁ = phenyl; R₂ = 2-ethyl-6-methylphenyl 403.5 Sulfur-containing core
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole R₁ = 3-methoxyphenyl; R₂ = CF₃ ~359 (estimated) Fluorinated benzothiazole

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous triazolo-pyrimidines, such as cyclocondensation of hydrazides with carbonyl intermediates (e.g., as in and ) .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups in the target compound may enhance solubility and hydrogen-bonding interactions compared to methyl or benzyl substituents .
    • The triazolo-pyrimidine core’s nitrogen-rich structure could favor interactions with enzymatic targets, similar to pesticidal triazolo derivatives (e.g., flumetsulam in ) .
  • ADMET Considerations : While explicit data are lacking, compounds with methoxy groups (e.g., the target) may exhibit improved metabolic stability over fully alkylated analogues .

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